![molecular formula C14H13FN4O B2887487 1-(7-(3-Fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone CAS No. 691368-95-3](/img/structure/B2887487.png)
1-(7-(3-Fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
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Overview
Description
Scientific Research Applications
Chemical Synthesis and Modification
- The compound is utilized in chemical synthesis, particularly in the formylation of related structures. For example, a study by Lipson et al. (2012) discusses the formylation of 5-methyl-7-phenyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine using Vilsmeier–Haack conditions, leading to the synthesis of structurally similar compounds (Lipson et al., 2012).
Biological and Pharmacological Research
Some derivatives of 1,2,4-triazolo[1,5-a]pyrimidines have shown promising biological activities. For instance, Abdel‐Aziz et al. (2008) synthesized novel derivatives that exhibited moderate effects against certain bacterial and fungal species (Abdel‐Aziz et al., 2008).
In a study by Titova et al. (2019), structural analogs of this compound were evaluated for their tuberculostatic activity, showing the potential of these derivatives in antimycobacterial research (Titova et al., 2019).
The compound's derivatives have also been studied for their potential in antiviral research. Abdel-Hafez et al. (2002) synthesized derivatives that exhibited significant anti-HIV-1 and anti-HSV-1 activities (Abdel-Hafez et al., 2002).
Chemical and Structural Analysis
- Various studies focus on the structural and chemical properties of related compounds, providing insights into the compound's chemistry. For example, Desenko et al. (1998) explored the cyclocondensation of similar compounds, contributing to understanding their chemical behavior (Desenko et al., 1998).
Future Directions
Triazole and pyrimidine derivatives have attracted strong interest in medicinal chemistry due to their significant biological and pharmacological properties . Therefore, the future research directions could include further exploration of the biological activities of this compound and its derivatives, and development of efficient synthesis methods.
properties
IUPAC Name |
1-[7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O/c1-8-12(9(2)20)13(10-4-3-5-11(15)6-10)19-14(18-8)16-7-17-19/h3-7,13H,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSTVRQHOITGSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)F)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-(3-Fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone |
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